Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₈H₁₁ClO₄ and a molecular weight of 206.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.3]hexane ring system. It is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane with methyl chloroformate under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds and their potential therapeutic effects.
Industrial Applications: Although limited, it may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methoxy-1-oxaspiro[2 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application . The spirocyclic structure may confer unique binding properties, enhancing its activity in certain biological contexts .
Comparison with Similar Compounds
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar structure but lacks the chlorine and methoxy groups.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of the ester group.
Spiro[cyclopropane-1,2’-steroids]: Different ring system but shares the spirocyclic feature.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11ClO4 |
---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-11-5-3-7(4-5)8(9,13-7)6(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
CVGYTPUYAFRANY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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